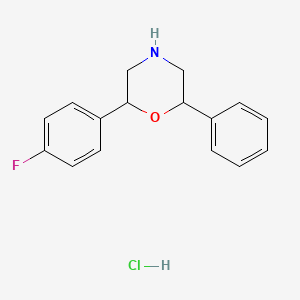
2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride
説明
The compound “2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride” is a morpholine derivative. Morpholine is a common chemical structure found in many pharmaceuticals and research compounds . The presence of the fluorophenyl group could potentially alter the properties and biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a phenyl ring, and a fluorophenyl group. The exact structure and conformation could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The morpholine ring might undergo reactions at the nitrogen or the carbon atoms adjacent to the nitrogen. The phenyl rings could participate in electrophilic aromatic substitution reactions, especially at positions ortho and para to the fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could impart basicity to the compound. The phenyl and fluorophenyl groups could engage in pi-pi interactions and influence the compound’s solubility .科学的研究の応用
Fluorescent Chemosensors for Analyte Detection
Fluoro-organic compounds, such as those based on modified phenols, have been pivotal in developing fluorescent chemosensors. These chemosensors can detect a variety of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The research by Roy (2021) emphasizes the potential of fluoro-organic compounds in creating sensitive detection systems for environmental, biological, and chemical analyses Roy, P. (2021). Coordination Chemistry Reviews.
Fluoroalkylation in Aqueous Media
The advancement of fluoroalkylation reactions, especially in aqueous conditions, highlights the environmental and synthetic chemistry importance of fluoro-organic compounds. Song et al. (2018) discuss the methods for incorporating fluorinated groups into target molecules efficiently and environmentally friendly, indicating the growing significance of fluoro compounds in green chemistry Song, H.-X., Han, Q.-Y., Zhao, C.-L., & Zhang, C.-P. (2018). Green Chemistry.
Molecular Imaging with Fluorophores
Fluorophores, including those derived from fluoro-organic compounds, are crucial in molecular imaging for cancer diagnosis and research. The toxicity review by Alford et al. (2009) provides insights into the use of fluorophores in vivo, demonstrating their potential and limitations in clinical and research settings Alford, R. E., Simpson, H. M., Duberman, J. A., Hill, G. C., Ogawa, M., Regino, C., Kobayashi, H., & Choyke, P. (2009). Molecular Imaging.
Antimicrobial and Environmental Impact
The review on triclosan (TCS) by Bedoux et al. (2012) reflects on the occurrence, degradation, and toxicity of fluoro-organic antimicrobials in the environment. This review underlines the environmental impact and the need for understanding the lifecycle and effects of such compounds Bedoux, G., Roig, B., Thomas, O., Dupont, V., & Bot, B. (2012). Environmental Science and Pollution Research.
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(4-fluorophenyl)-6-phenylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO.ClH/c17-14-8-6-13(7-9-14)16-11-18-10-15(19-16)12-4-2-1-3-5-12;/h1-9,15-16,18H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVMEPAWQOAEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211008-12-6 | |
| Record name | 2-(4-fluorophenyl)-6-phenylmorpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


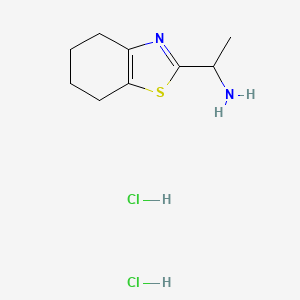

![[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]methylamine](/img/structure/B1463468.png)


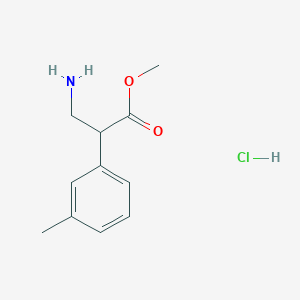
![5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide](/img/structure/B1463475.png)
![tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1463477.png)



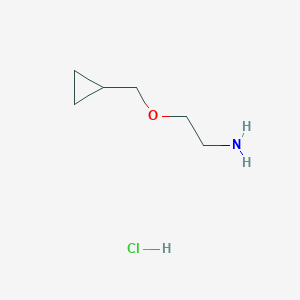
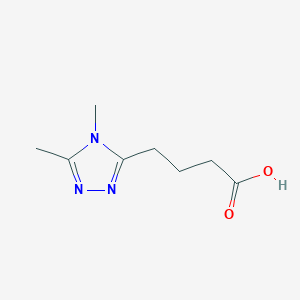
![2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid](/img/structure/B1463487.png)
